molecular formula C24H17N3O4S2 B2407401 4-benzoyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 865182-00-9

4-benzoyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No.: B2407401
CAS No.: 865182-00-9
M. Wt: 475.54
InChI Key: VLGYOMJNRHEVPL-LCUIJRPUSA-N
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Description

4-benzoyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide is a compound with potential therapeutic applications in medical, environmental, and industrial research. This compound is characterized by its complex structure, which includes a benzoyl group, a prop-2-ynyl group, and a sulfamoyl group attached to a benzothiazole ring.

Chemical Reactions Analysis

4-benzoyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential therapeutic applications due to its biological activity, which includes effects on cell function and signal transduction. In industry, it is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to changes in cell function and signal transduction, which underlie its therapeutic effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

4-benzoyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide can be compared with other similar compounds, such as those containing benzothiazole rings or sulfamoyl groups. These comparisons highlight its unique structural features and biological activity . Similar compounds include N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl and N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide .

Properties

IUPAC Name

4-benzoyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O4S2/c1-2-14-27-20-13-12-19(33(25,30)31)15-21(20)32-24(27)26-23(29)18-10-8-17(9-11-18)22(28)16-6-4-3-5-7-16/h1,3-13,15H,14H2,(H2,25,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGYOMJNRHEVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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